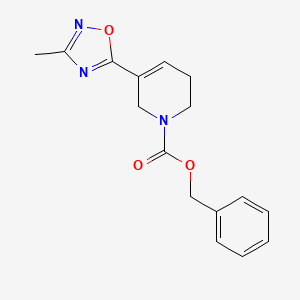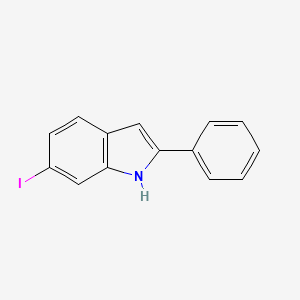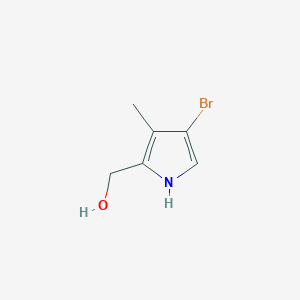
(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of a bromine atom and a hydroxymethyl group on the pyrrole ring makes this compound unique and of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol typically involves the bromination of 3-methylpyrrole followed by the introduction of a hydroxymethyl group. One common method is the bromination of 3-methylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 4-bromo-3-methylpyrrole is then subjected to a formylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Methyl-1H-pyrrol-2-ylmethanol.
Substitution: 4-Amino-3-methyl-1H-pyrrol-2-ylmethanol (when using amines).
科学研究应用
(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-Methyl-1H-pyrrol-2-ylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1H-pyrrol-2-ylmethanol: Lacks the methyl group, which can affect its steric and electronic properties.
4-Bromo-3-methyl-1H-pyrrole: Lacks the hydroxymethyl group, reducing its solubility in polar solvents.
Uniqueness
(4-Bromo-3-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of the bromine atom, methyl group, and hydroxymethyl group on the pyrrole ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H8BrNO |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
(4-bromo-3-methyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8BrNO/c1-4-5(7)2-8-6(4)3-9/h2,8-9H,3H2,1H3 |
InChI 键 |
UFWAWHBEFSRLRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C1Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


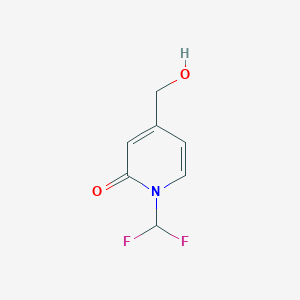
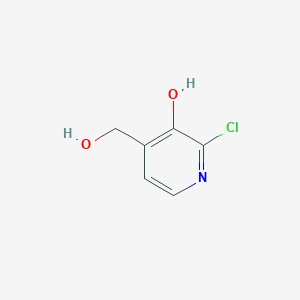
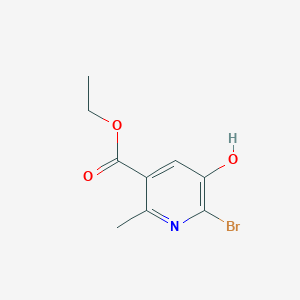
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)




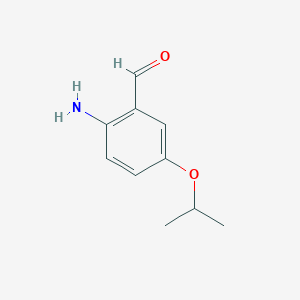
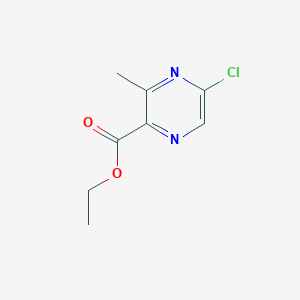
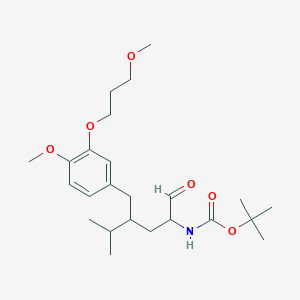
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
